molecular formula C26H26N2O3 B587987 4'-O-Benzyl Oxyphenbutazone-d9 CAS No. 1246820-01-8

4'-O-Benzyl Oxyphenbutazone-d9

Cat. No.: B587987
CAS No.: 1246820-01-8
M. Wt: 423.56
InChI Key: VQAREFIHUMMGEN-ABVHXWLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-O-Benzyl Oxyphenbutazone-d9 is a deuterium-labeled derivative of 4’-O-Benzyl Oxyphenbutazone. This compound is primarily used in scientific research due to its unique properties and applications. The deuterium labeling allows for more precise tracking and analysis in various experimental settings, making it a valuable tool in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Benzyl Oxyphenbutazone-d9 typically involves the deuteration of 4’-O-Benzyl OxyphenbutazoneOne common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of 4’-O-Benzyl Oxyphenbutazone-d9 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to maintain the purity and consistency of the final product. Quality control measures are implemented to ensure that the deuterium labeling is accurate and that the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4’-O-Benzyl Oxyphenbutazone-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content.

Scientific Research Applications

4’-O-Benzyl Oxyphenbutazone-d9 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the analysis of complex mixtures.

    Biology: Employed in metabolic studies to trace the pathways and interactions of various biomolecules.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes, particularly in the field of deuterium chemistry.

Mechanism of Action

The mechanism of action of 4’-O-Benzyl Oxyphenbutazone-d9 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its behavior and effects. The compound may interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

    Oxyphenbutazone: A nonsteroidal anti-inflammatory drug (NSAID) that is a metabolite of phenylbutazone.

    Phenylbutazone: Another NSAID used for its anti-inflammatory, antipyretic, and analgesic properties.

    4’-O-Benzyl Oxyphenbutazone: The non-deuterated form of the compound, used in similar research applications.

Uniqueness: 4’-O-Benzyl Oxyphenbutazone-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate tracking and analysis are essential.

Properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1-phenyl-2-(4-phenylmethoxyphenyl)pyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-2-3-14-24-25(29)27(21-12-8-5-9-13-21)28(26(24)30)22-15-17-23(18-16-22)31-19-20-10-6-4-7-11-20/h4-13,15-18,24H,2-3,14,19H2,1H3/i1D3,2D2,3D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAREFIHUMMGEN-ABVHXWLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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